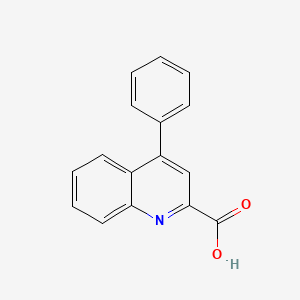

4-Phenylquinoline-2-carboxylic acid

Description

4-Phenylquinoline-2-carboxylic acid is a quinoline derivative characterized by a phenyl group at the 4-position and a carboxylic acid moiety at the 2-position of the quinoline ring. This compound serves as a key intermediate in medicinal chemistry due to its structural versatility, enabling modifications that enhance pharmacological properties such as antibacterial, antiviral, and anti-inflammatory activities . Its synthesis typically involves condensation reactions between aniline derivatives and aldehydes, followed by cyclization and functionalization steps .

Properties

CAS No. |

61652-16-2 |

|---|---|

Molecular Formula |

C16H11NO2 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

4-phenylquinoline-2-carboxylic acid |

InChI |

InChI=1S/C16H11NO2/c18-16(19)15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H,(H,18,19) |

InChI Key |

IBXMDQVFEDWKBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The bioactivity of quinoline-2-carboxylic acid derivatives is highly dependent on substituents at the phenyl ring and quinoline core. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., bromine, chlorine) increase lipophilicity and membrane penetration, critical for antimicrobial activity .

- Hydroxyl groups enhance water solubility but reduce metabolic stability due to susceptibility to glucuronidation .

- Heterocyclic fusion (e.g., thieno rings) improves binding affinity to biological targets via additional hydrophobic interactions .

Key Challenges :

Structure-Activity Relationships :

- Amino groups at the 4-phenyl position improve S. aureus inhibition due to hydrogen bonding with bacterial enzymes .

- Electron-deficient substituents (e.g., CF₃) enhance activity against Gram-negative bacteria like E. coli .

- Bromine substituents show potent activity but higher cytotoxicity, limiting therapeutic utility .

Q & A

Q. What are the common synthetic routes for 4-phenylquinoline-2-carboxylic acid derivatives, and how are reaction conditions optimized?

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids, involving condensation of isatin derivatives with ketones in alkaline media . For 4-phenylquinoline-2-carboxylic acid derivatives, substituent-specific modifications (e.g., chloro, methoxy, or methyl groups) require tailored approaches. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid is synthesized via cyclocondensation of 4-methylbenzaldehyde with aniline derivatives under acidic conditions, achieving yields >80% when using acetic acid as a catalyst . Optimization factors include:

Q. How is X-ray crystallography applied to confirm the structural configuration of 4-phenylquinoline-2-carboxylic acid derivatives?

Single-crystal X-ray diffraction is critical for resolving stereochemical ambiguities. For instance, the crystal structure of 2-(4-methylphenyl)quinoline-4-carboxylic acid revealed a planar quinoline core with a dihedral angle of 12.5° between the phenyl and quinoline rings, confirming regioselective functionalization . Key parameters analyzed:

- Bond lengths and angles : C–C bonds in the quinoline ring average 1.39 Å, consistent with aromaticity .

- Hydrogen bonding : Carboxylic acid groups form intermolecular O–H···O bonds (2.65 Å), influencing crystallization behavior .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for quinoline-4-carboxylic acid derivatives be resolved?

Contradictions in antimicrobial or anticancer activity often arise from:

- Substituent positioning : 2-(4-chlorophenyl) derivatives exhibit lower antitubercular IC₅₀ values (1.2 µM) compared to 4-methoxy analogs (>10 µM) due to enhanced membrane permeability .

- Assay variability : Differences in bacterial strain susceptibility (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) require standardized MIC testing protocols .

- Structural analogs : 6-Amino-2-methylquinoline-4-carboxylic acid shows 95% purity in research-grade samples, but residual solvents (e.g., DMSO) in biological assays may artificially suppress activity .

Q. What strategies improve regioselective functionalization at the quinoline C-2 and C-4 positions?

Regioselectivity is achieved through:

- Directed ortho-metalation : Use of lithiating agents (e.g., LDA) at −78°C selectively deprotonates C-2, enabling carboxylation via CO₂ insertion .

- Protecting group strategies : Temporary protection of the C-4 carboxylic acid with methyl esters allows selective halogenation at C-2 .

- Microwave-assisted synthesis : Reduces reaction times from 24 hours to <2 hours, minimizing undesired C-6/C-8 side reactions .

Q. How do spectroscopic techniques (NMR, FTIR) differentiate between isomeric quinoline-carboxylic acids?

- ¹H NMR : Protons adjacent to electron-withdrawing groups (e.g., COOH) deshield significantly. For 4-phenylquinoline-2-carboxylic acid, the C-2 proton resonates at δ 8.9 ppm, whereas C-4 isomers show upfield shifts (δ 8.2–8.5 ppm) .

- FTIR : Carboxylic acid O–H stretches appear at 2500–3000 cm⁻¹, while conjugated carbonyl (C=O) vibrations are observed at 1680–1700 cm⁻¹ .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.